
3-Cloro-2-(clorometil)piridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 3-Chloro-2-(chloromethyl)pyridine involves selective chlorination reactions and the use of specific reagents to achieve desired intermediates for various chemical products. For example, 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine is synthesized using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions, showcasing a methodology that might be applicable for the synthesis of 3-Chloro-2-(chloromethyl)pyridine (Xia Liang, 2007).
Molecular Structure Analysis
Investigations into the molecular structure of pyridine derivatives include X-ray diffraction (XRD) studies to confirm the structure of synthesized compounds. For instance, the structure of compounds related to 3-Chloro-2-(chloromethyl)pyridine has been demonstrated using XRD, highlighting the importance of structural confirmation in understanding the compound's properties and reactivity (Z. G. Aliev et al., 2007).
Chemical Reactions and Properties
The reactivity of chloromethylpyridine compounds involves various chemical reactions, such as the formation of hydrochlorides with hydrochloric acid and the synthesis of fused pyridines bearing the CHCl2-substituent, indicating the versatility of these compounds in chemical synthesis (V. Iaroshenko et al., 2011).
Physical Properties Analysis
The physical properties of 3-Chloro-2-(chloromethyl)pyridine and its derivatives, such as solubility, melting point, and crystal structure, are essential for its application in chemical synthesis. Studies on related compounds provide insights into their structural and physical characteristics, contributing to a better understanding of 3-Chloro-2-(chloromethyl)pyridine (Sen Ma et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming various derivatives, and participation in catalytic processes, underline the significance of 3-Chloro-2-(chloromethyl)pyridine in synthetic chemistry. Research on similar compounds showcases their utility in forming complex structures and their roles in catalysis (O. Prakash et al., 2012).
Aplicaciones Científicas De Investigación
Síntesis química
“3-Cloro-2-(clorometil)piridina” se utiliza como reactivo en varios procesos de síntesis química . Juega un papel crucial en la alquilación catalizada por bases de p-tert-butilcalixareno y p-tert-butilcalixareno en DMF .
Desarrollo de agentes de imagenología
Este compuesto se ha utilizado en la síntesis del complejo de ácido dietilentriaminopentaacético bisamida de Gd3+ . Este complejo es un agente de contraste de imágenes por resonancia magnética sensible a Zn2± , que se puede utilizar para mejorar la visibilidad de las estructuras internas del cuerpo en las imágenes por resonancia magnética.
Síntesis de trifluorometilpiridinas
“this compound” se puede utilizar en la síntesis de 2,3,5-DCTF, un tipo de trifluorometilpiridina . Las trifluorometilpiridinas son intermediarios clave en la síntesis de varios productos farmacéuticos y agroquímicos .
Seguridad del material y manipulación
Comprender las propiedades de “this compound” es esencial para su manipulación y almacenamiento seguros . Es un sólido o líquido de amarillo a rojo que debe almacenarse en un refrigerador . Tiene un peso molecular de 162.02 y su clave InChI es MNOCTFZHUCINGC-UHFFFAOYSA-N
Safety and Hazards
3-Chloro-2-(chloromethyl)pyridine is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Direcciones Futuras
Trifluoromethylpyridines, which are structurally similar to 3-Chloro-2-(chloromethyl)pyridine, have been found to have applications in the agrochemical and pharmaceutical industries . Therefore, it is possible that 3-Chloro-2-(chloromethyl)pyridine could also have potential applications in these areas in the future.
Mecanismo De Acción
Target of Action
3-Chloro-2-(chloromethyl)pyridine is a type of alkylating agent . Alkylating agents are a group of compounds that are primarily used in cancer treatment due to their ability to interfere with the DNA of cancer cells, preventing them from dividing and growing.
Mode of Action
As an alkylating agent, 3-Chloro-2-(chloromethyl)pyridine works by binding to DNA, causing cross-linking of the DNA strands. Cross-linking prevents DNA from separating, which is a necessary step for DNA replication and RNA transcription. As a result, the cell’s function is disrupted, leading to cell death .
Biochemical Pathways
By causing DNA cross-linking, these agents can disrupt the normal function of these pathways, leading to cell death .
Pharmacokinetics
The metabolism and excretion of 3-Chloro-2-(chloromethyl)pyridine would likely involve enzymatic reactions and renal excretion, respectively .
Result of Action
The primary result of the action of 3-Chloro-2-(chloromethyl)pyridine is the disruption of DNA replication and RNA transcription, leading to cell death . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.
Action Environment
The action of 3-Chloro-2-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution in the body. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .
Análisis Bioquímico
Biochemical Properties
It is known that it is an alkylating agent , which suggests that it could potentially interact with various biomolecules such as enzymes and proteins through alkylation, leading to changes in their function or activity
Cellular Effects
As an alkylating agent , it could potentially influence cell function by modifying cellular proteins and enzymes This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an alkylating agent , it is likely to exert its effects at the molecular level through the alkylation of biomolecules This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
3-chloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCTFZHUCINGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561209 | |
| Record name | 3-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185315-53-1 | |
| Record name | 3-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



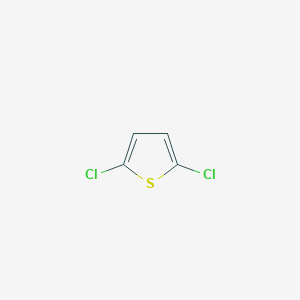

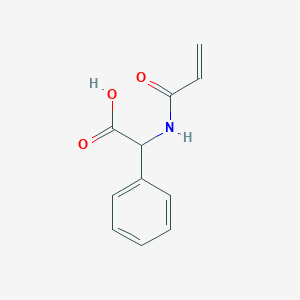
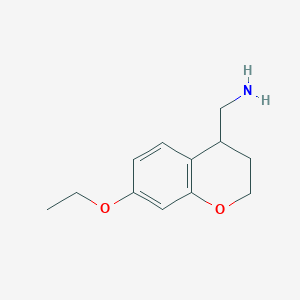
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)

![4-[(4-Bromo-2-chlorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B70058.png)



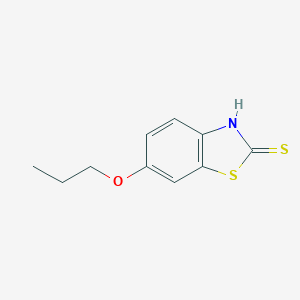

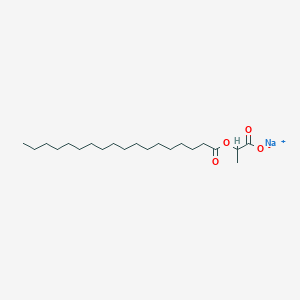
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)